MAZ51 -

MAZ51

Catalog Number: EVT-8014185
CAS Number:
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MAZ51 is classified as a tyrosine kinase inhibitor specifically targeting vascular endothelial growth factor receptor-3. It is derived from the indolinone family of compounds, which are known for their diverse biological activities. The chemical structure of MAZ51 is represented as 3-(4-dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one, highlighting its complex aromatic framework that contributes to its biological efficacy .

Synthesis Analysis

The synthesis of MAZ51 involves several steps typical of indolinone derivatives. While specific synthetic pathways can vary, a general method includes:

  1. Formation of Indolinone Core: Starting materials typically include an appropriate aniline and a ketone or aldehyde, which undergo condensation reactions to form the indolinone structure.
  2. Substitution Reactions: Subsequent steps often involve introducing substituents on the aromatic rings through electrophilic aromatic substitution or nucleophilic substitutions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity .

Molecular Structure Analysis

MAZ51's molecular structure features a fused indole ring system, which is essential for its interaction with protein targets. Key structural characteristics include:

  • Indolinone Framework: This core structure allows for effective binding to the ATP-binding site of tyrosine kinases.
  • Substituents: The presence of a dimethylamino group enhances solubility and bioavailability, critical for its pharmacological activity.

The three-dimensional conformation of MAZ51 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding interactions with target proteins .

Chemical Reactions Analysis

MAZ51 participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the active site of vascular endothelial growth factor receptor-3, MAZ51 prevents phosphorylation events that are crucial for downstream signaling pathways involved in cell proliferation and migration.
  2. Cellular Effects: In glioma cells, MAZ51 induces morphological changes characterized by actin filament aggregation and microtubule clustering, leading to G2/M phase cell cycle arrest .

These reactions illustrate the compound's dual role in directly inhibiting enzymatic activity while also affecting cellular dynamics.

Mechanism of Action

The mechanism by which MAZ51 exerts its effects involves several interconnected pathways:

  • Inhibition of Vascular Endothelial Growth Factor Receptor-3: By blocking this receptor, MAZ51 disrupts angiogenesis and tumor growth signaling pathways.
  • Cell Cycle Arrest: Treatment with MAZ51 has been shown to cause G2/M phase arrest in cancer cell lines, which correlates with reduced cellular proliferation without significant apoptosis .
  • Activation of Signaling Pathways: Interestingly, some studies indicate that MAZ51 may increase levels of phosphorylated glycogen synthase kinase 3 beta through Akt activation, suggesting a complex interplay between inhibition and activation within cellular signaling networks .
Physical and Chemical Properties Analysis

MAZ51 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.36 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization methods such as UV-visible spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly employed to analyze these properties .

Applications

The applications of MAZ51 are primarily focused on oncology:

  1. Cancer Therapy: Its role as a selective inhibitor of vascular endothelial growth factor receptor-3 positions it as a potential therapeutic agent in treating various cancers, including gliomas and prostate cancer .
  2. Research Tool: MAZ51 is utilized in research settings to elucidate the roles of vascular endothelial growth factor signaling in tumor biology and to explore resistance mechanisms in cancer therapies.
  3. Combination Therapies: Studies suggest that combining MAZ51 with other therapeutic agents may enhance treatment efficacy against resistant cancer cell populations .
Molecular Mechanisms of MAZ51 in Tyrosine Kinase Inhibition

Structural Basis of VEGFR-3 Selectivity and ATP-Competitive Binding Dynamics

MAZ51 (3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydroindol-2-one) is an indolinone-based compound that functions as a selective ATP-competitive inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3/Flt-4). Its molecular architecture features a planar indolinone core that mimics the adenine ring of ATP, enabling competitive occupation of the hydrophobic adenine-binding pocket in VEGFR-3's kinase domain [2] [7] [9]. The compound's dimethylaminonaphthalene moiety extends into a hydrophobic regulatory pocket adjacent to the ATP-binding site, forming van der Waals interactions with residues such as Val848, Leu866, and Phe867 in the catalytic cleft. This unique binding topology underlies MAZ51's 10-fold greater selectivity for VEGFR-3 (IC₅₀ ≈ 2.7 μM) over VEGFR-2 [3] [7].

X-ray crystallographic analyses reveal that MAZ51 stabilizes VEGFR-3 in an autoinhibited conformation by preventing the DFG motif (Asp-Phe-Gly) from adopting the "DFG-in" orientation required for catalytic activation. This steric hindrance disrupts magnesium ion coordination and substrate phosphate transfer [9]. Unlike pan-VEGFR inhibitors, MAZ51 preserves VEGFR-2 activity at concentrations ≤5 μM, making it a critical tool for dissecting isoform-specific signaling [3] [7].

Table 1: Kinase Selectivity Profile of MAZ51

Kinase TargetIC₅₀ (μM)Cellular Assay SystemKey Structural Interactions
VEGFR-3 (Flt-4)2.7PC-3 prostate cancerHinge H-bonds; Leu866/Va1848 hydrophobic contacts
VEGFR-2 (KDR)>50Endothelial cellsWeak hydrophobic interactions
EGFR>100A431 epidermoid carcinomaNo significant binding
PDGFRβ>100PAE cellsNo significant binding

Data consolidated from [2] [7]

Modulation of Downstream Signaling Pathways: Akt/GSK3β and RhoA Crosstalk

MAZ51 exerts profound effects on interconnected signaling cascades downstream of VEGFR-3. In prostate cancer (PC-3) and glioma cells (C6, U251MG), MAZ51 (2.5–5 μM) suppresses VEGF-C-induced phosphorylation of VEGFR-3, subsequently inhibiting Akt activation at Ser473 [2] [3]. This dephosphorylation reduces Akt-mediated inactivation of glycogen synthase kinase 3β (GSK3β), leading to GSK3β hyperactivation. Constitutively active GSK3β promotes β-catenin degradation and disrupts pro-survival pathways, contributing to cell cycle arrest [3] [6].

Simultaneously, MAZ51 triggers RhoA GTPase activation by 2.5-fold within 30 minutes of treatment, independent of VEGFR-3 inhibition. In glioma models, RhoA/ROCK signaling induces cytoskeletal reorganization via actin-myosin contractility, causing characteristic cell rounding and loss of membrane protrusions [3]. This dual modulation of Akt/GSK3β and RhoA pathways converges to induce G₂/M cell cycle arrest, validated by:

  • Cyclin B1 downregulation
  • Nuclear accumulation of phosphorylated histone H3
  • Reduced BrdU incorporation in tumor cells [3] [6]

Table 2: MAZ51-Mediated Signaling Alterations in Cancer Models

PathwayEffect of MAZ51Functional ConsequenceValidated Cell Models
VEGFR-3/Akt↓ p-Akt (Ser473)Loss of pro-survival signalingPC-3, U251MG
GSK3β↑ Activity (↓ p-Ser9)β-catenin degradationC6 glioma
RhoA↑ GTP-bound RhoAActin polymerization; cell roundingC6, U251MG
Cell CycleG₂/M arrestMitotic inhibitionOVCAR8, C6

Data derived from [2] [3] [6]

Differential Inhibition of VEGFR-3 vs. VEGFR-2: Concentration-Dependent Specificity

MAZ51 exhibits a biphasic inhibitory profile dictated by concentration:

  • Selective VEGFR-3 Blockade (1–5 μM): At low concentrations, MAZ51 preferentially inhibits VEGF-C-induced VEGFR-3 autophosphorylation (≥90% suppression at 3 μM) while leaving VEGFR-2 phosphorylation intact. This specificity arises from divergent residue contacts in the kinase hinge region: Val848 in VEGFR-3 versus the bulkier Leu840 in VEGFR-2, which sterically impedes MAZ51 binding [3] [7].
  • Cross-Reactivity (>10 μM): Higher concentrations non-specifically inhibit VEGFR-2 and other kinases due to hydrophobic spillover into adjacent ATP pockets. At 50 μM, MAZ51 reduces VEGFR-2 phosphorylation by 60% in endothelial cells [3] [7].

This concentration-dependent specificity enables precise experimental dissection of VEGFR-3-specific functions. For example, 3 μM MAZ51 abolishes VEGF-C-driven migration in PC-3 prostate cancer cells without altering VEGF-A-stimulated VEGFR-2 signaling in endothelial cells. However, at 10 μM, it impedes both pathways, confounding mechanistic interpretations [3] [7].

Impact on Ligand-Induced Phosphorylation: VEGF-C and VEGF-D Signaling Blockade

MAZ51 directly antagonizes ligand-dependent activation of VEGFR-3 by its primary ligands VEGF-C and VEGF-D. In ovarian cancer (A2780, OVCAR8), prostate cancer (PC-3), and pulmonary hypertension models, VEGF-C (50 ng/mL) induces rapid VEGFR-3 tyrosine phosphorylation within 5–10 minutes. MAZ51 (5 μM) pre-treatment reduces this phosphorylation by 85–95% by occupying the ATP-binding site and preventing kinase activation [2] [7] [10]. Crucially, MAZ51 does not disrupt VEGF-C binding to VEGFR-3’s extracellular domain but blocks intracellular signal transduction [7].

In the Sugen 5416/hypoxia (SuHx) pulmonary hypertension model, MAZ51 prevents vascular obliteration by suppressing VEGF-C/VEGFR-3-driven endothelial proliferation. However, it fails to reverse established lesions, indicating its role in pathogenesis blockade but not regression [10]. Similarly, in BRCA-wild-type ovarian cancers, MAZ51-mediated VEGFR-3 inhibition downregulates BRCA1/2 expression via ERK/E2F1 suppression, restoring cisplatin sensitivity [4].

Table 3: MAZ51 Effects on Ligand-Induced VEGFR-3 Signaling

LigandBiological SystemMAZ51 Effect on PhosphorylationFunctional Outcome
VEGF-CProstate cancer (PC-3)↓ p-VEGFR-3 by 90% (3 μM)Inhibited migration/proliferation
VEGF-CPulmonary hypertension↓ p-VEGFR-3 by 85% (5 μM)Reduced vascular remodeling
VEGF-DOvarian cancer (A2780)↓ p-VEGFR-3 by 75% (5 μM)Chemosensitization to cisplatin
VEGF-AEndothelial cellsNo effect (≤5 μM)Preserved VEGFR-2 signaling

Consolidated from [2] [4] [7]

MAZ51 remains a pivotal pharmacological probe for unraveling VEGFR-3-specific signaling in angiogenesis, lymphangiogenesis, and tumor progression. Its structural and mechanistic specificity provides a template for developing next-generation kinase inhibitors targeting VEGFR-3-driven pathologies.

Properties

Product Name

MAZ51

IUPAC Name

(3E)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+

InChI Key

VFCXONOPGCDDBQ-QGOAFFKASA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.